molecular formula C14H13NO3S B5654524 2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide CAS No. 425402-25-1

2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Cat. No.: B5654524
CAS No.: 425402-25-1
M. Wt: 275.32 g/mol
InChI Key: JVGXVAMDJDPKCS-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a dimethyl group and a cyclohexa-2,5-dien-1-ylidene moiety

Preparation Methods

The synthesis of 2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonamide with cyclohexa-2,5-dien-1-one under specific conditions. One common method involves the use of potassium thiocyanate or thiourea as reagents in the presence of hydrochloric acid and ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with potassium thiocyanate to form 6-(carbamoylamino)-3-hydroxy-2,4-dimethylphenyl thiocyanate . Another reaction involves the use of thiourea, which produces 5-hydroxy-4,6-dimethyl-2H-1,3-benzoxathiol-2-one . These reactions are typically carried out under acidic conditions, with glacial acetic acid or ethanol as solvents.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be compared to other similar compounds, such as N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas and N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide . These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the dimethyl group in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs. This uniqueness is reflected in its specific applications and the types of reactions it undergoes.

Properties

IUPAC Name

2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-10-3-8-14(11(2)9-10)19(17,18)15-12-4-6-13(16)7-5-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGXVAMDJDPKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353604
Record name 2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425402-25-1
Record name NSC727440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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